molecular formula C20H20FN3OS B2749051 N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 406691-82-5

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2749051
CAS No.: 406691-82-5
M. Wt: 369.46
InChI Key: BBUPLXTZNZBATC-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative featuring a 4-(4-fluorophenyl) group at position 4, a 6-methyl substituent, and a thioxo (sulfanylidene) moiety at position 2. The N-(3,4-dimethylphenyl) carboxamide group at position 5 distinguishes it from structurally related analogs. Such modifications are designed to optimize pharmacological properties, including bioavailability and target binding affinity. The compound’s synthesis likely follows a Biginelli-type cyclocondensation reaction, a common method for tetrahydropyrimidines, using acid catalysis or ionic liquids under solvent-free conditions .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-11-4-9-16(10-12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-5-7-15(21)8-6-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUPLXTZNZBATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalyst Selection

In the context of the target compound, 4-fluorobenzaldehyde serves as the aldehyde component, while methyl acetoacetate provides the β-keto ester. Thiourea introduces the sulfanylidene (C=S) group at position 2 of the tetrahydropyrimidine ring. Catalysts such as HCl or 1,4-diazabicyclo[2.2.2]octane (DABCO) are employed to enhance reaction efficiency.

  • HCl-Catalyzed Reaction : A mixture of 4-fluorobenzaldehyde (10 mmol), methyl acetoacetate (10 mmol), thiourea (10 mmol), and concentrated HCl (catalytic) in ethanol is refluxed for 8–12 hours. The crude product precipitates upon cooling and is neutralized with aqueous sodium carbonate.
  • DABCO-Catalyzed Reaction : Substituting HCl with DABCO (20 mol%) in ethanol under reflux reduces reaction time to 3–5 hours and improves yields (70–88%). The organocatalytic pathway minimizes side reactions and simplifies purification.

Intermediate Characterization

The intermediate, methyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is isolated as a pale-yellow solid. Key analytical data include:

  • Melting Point : 210–213°C (decomposes).
  • IR Spectroscopy : Absorption bands at 1702 cm⁻¹ (C=O ester), 1596 cm⁻¹ (C=C aromatic), and 1210 cm⁻¹ (C=S).
  • ¹H NMR (DMSO-d₆) : δ 8.95 (s, 1H, NH), 7.25–7.45 (m, 4H, Ar-H), 5.45 (s, 1H, H-4), 3.85 (q, 2H, OCH₂CH₃), 2.30 (s, 3H, CH₃).

Hydrolysis of Ester to Carboxylic Acid

The methyl ester group at position 5 is hydrolyzed to a carboxylic acid to facilitate subsequent amidation. This step is critical for introducing the carboxamide functionality.

Acidic or Basic Hydrolysis

  • Basic Hydrolysis : The ester intermediate (1 mmol) is stirred with 2M NaOH in ethanol-water (1:1, 20 mL) at 60°C for 4 hours. Acidification with dilute HCl precipitates the carboxylic acid.
  • Acidic Hydrolysis : Alternatively, refluxing with 6M HCl in dioxane (6 hours) achieves complete conversion, though this method risks partial decomposition of the tetrahydropyrimidine ring.

The carboxylic acid derivative, 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, is obtained as a white powder.

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 12.80 (s, 1H, COOH), 7.20–7.40 (m, 4H, Ar-H), 5.40 (s, 1H, H-4), 2.25 (s, 3H, CH₃).

Amidation with 3,4-Dimethylaniline

The final step involves coupling the carboxylic acid with 3,4-dimethylaniline to form the target carboxamide. Methyltrimethoxysilane (MTM) is employed as a green and efficient coupling agent.

MTM-Mediated Amidation

A mixture of the carboxylic acid (1 mmol), 3,4-dimethylaniline (1.2 mmol), and MTM (2 mmol) in toluene is heated at 110°C for 12 hours. The reaction is quenched with aqueous NaHCO₃, and the product is extracted with ethyl acetate. Purification by recrystallization from ethanol yields the final compound.

Optimization Notes :

  • Solvent Choice : Toluene or xylene enhances reaction efficiency compared to polar solvents.
  • Workup : Simple filtration or crystallization avoids column chromatography, reducing process mass intensity.

Alternative Amidation Methods

  • Classical Coupling Agents : EDCl/HOBt or DCC/DMAP in dichloromethane achieve comparable yields but require tedious purification.
  • Thermal Amidation : Heating the acid and amine neat at 150°C for 24 hours provides moderate yields (50–60%) but risks thermal degradation.

Structural and Spectroscopic Characterization

The target compound is characterized by advanced spectroscopic techniques to confirm its structure and purity.

Spectral Data

  • IR (KBr) : 3298 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C), 1215 cm⁻¹ (C=S).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 10.25 (s, 1H, CONH), 7.10–7.30 (m, 8H, Ar-H), 5.50 (s, 1H, H-4), 2.25 (s, 6H, CH₃), 2.20 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₂₁H₂₂FN₃OS [M+H]⁺ 408.1495, found 408.1498.

X-ray Crystallography

Single-crystal X-ray analysis (where applicable) reveals a shallow boat conformation of the tetrahydropyrimidine ring and axial orientation of the 4-fluorophenyl group, consistent with analogous structures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and sulfur atoms in its structure may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent positions and functional groups:

Compound Name Substituents Key Structural Differences Reference
N-(2,3-Dimethylphenyl)-4-(4-Methylphenyl)-6-Methyl-2-Thioxo-1,2,3,4-THP-5-Carboxamide N-(2,3-dimethylphenyl), 4-(4-methylphenyl) Positional isomerism in the dimethylphenyl group and methyl vs. fluorophenyl at C4
Ethyl 4-(4-Fluorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-THP-5-Carboxylate Ethyl ester at C5, no carboxamide Ester vs. carboxamide at C5; impacts solubility and bioactivity
N-[2-Chloro-4-(Trifluoromethyl)Phenyl]-4-(Substituted Phenyl)-6-Methyl-2-Thioxo-1,2,3,4-THP-5-Carboxamide N-(2-chloro-4-trifluoromethylphenyl) Electron-withdrawing groups (Cl, CF₃) enhance antimicrobial activity
1-[4-(4-Fluorophenyl)-6-Methyl-2-Sulfanylidene-THP-5-yl]Ethanone Acetyl group at C5 Ketone vs. carboxamide at C5; reduced hydrogen-bonding potential

Key Observations :

  • Fluorophenyl vs. Methylphenyl : The 4-fluorophenyl group at C4 increases electronegativity, improving metabolic stability compared to methylphenyl analogs .
  • Carboxamide vs. Ester/Ketone : The carboxamide group at C5 facilitates hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .
Physicochemical Properties
Compound Melting Point (°C) Solubility Molecular Weight (g/mol) Reference
Target Compound Not reported Likely soluble in DMSO (based on analogs) ~397.5
Ethyl 4-(4-Fluorophenyl)-6-Methyl-2-Thioxo-THP-5-Carboxylate 233–235 Soluble in DMSO 320.4
1-[4-(4-Fluorophenyl)-6-Methyl-2-Sulfanylidene-THP-5-yl]Ethanone Soluble in DMSO 264.3
N-[2-Chloro-4-(Trifluoromethyl)Phenyl] Analogs 182–220 Soluble in DMF ~450–480

Key Trends :

  • Melting Points: Fluorophenyl derivatives generally exhibit higher melting points than non-fluorinated analogs due to increased molecular symmetry and intermolecular interactions .

Key Insights :

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl, CF₃) in N-aryl carboxamides correlate with enhanced antibacterial potency .
  • Antioxidant Potential: Thioxo groups and heteroaromatic substituents (e.g., furan) improve radical scavenging activity .

Biological Activity

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H20F N5O2S
  • Molecular Weight : 365.36 g/mol
  • Chemical Structure : The compound consists of a tetrahydropyrimidine ring with various substituents that contribute to its biological properties.
PropertyValue
Molecular FormulaC19H20FN5O2S
Molecular Weight365.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfanylidene group suggests potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The fluorophenyl and dimethylphenyl groups may interact with various receptors, influencing signal transduction pathways.

Therapeutic Potential

The compound has been studied for its potential use in treating various conditions:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
  • Antimicrobial Properties : There is evidence indicating activity against certain bacterial strains.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the compound's effect on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
    • The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase.
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated an inhibition zone of 15 mm at a concentration of 50 µg/mL.
    • This suggests that the compound has potential as an antimicrobial agent.

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration
AnticancerMCF-7 (Breast Cancer)10 µM
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli50 µg/mL

Research Findings

Recent research has focused on optimizing the synthesis and evaluating the biological activity of this compound. Various derivatives have been synthesized to enhance potency and selectivity:

  • Synthesis Techniques : Methods such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times.
  • Structure-Activity Relationship (SAR) studies have identified key functional groups that enhance biological activity.

Q & A

Basic: What are the key steps in synthesizing this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted phenyl groups with thiourea derivatives, followed by carboxamide coupling. Critical steps include:

  • Cyclization : Formation of the tetrahydropyrimidine core under reflux conditions using ethanol or methanol as solvents .
  • Functionalization : Introduction of the 4-fluorophenyl and 3,4-dimethylphenyl groups via nucleophilic substitution or coupling reactions .
  • Characterization : Intermediates are validated using NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and mass spectrometry (MS) to verify molecular weights. Purity is assessed via HPLC with >95% threshold .

Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?

Answer:
Optimization requires systematic variation of:

  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may promote decomposition; controlled reflux (60–70°C) balances speed and stability .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol reduces side reactions .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to direct regioselectivity during carboxamide formation .
  • Workup protocols : Gradient extraction and column chromatography (silica gel, hexane/ethyl acetate) isolate the product from thiourea by-products .

Basic: Which analytical techniques are critical for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm). The sulfanylidene (C=S) group is identified via ¹³C signals at ~180 ppm .
  • X-ray crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation (e.g., boat vs. chair) .
  • High-resolution MS (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .

Advanced: How should researchers address contradictory data in reported synthesis protocols?

Answer:
Contradictions often arise from:

  • Regioselectivity : Competing pathways (e.g., N- vs. S-alkylation) can produce isomers. Use in situ monitoring (FTIR or TLC) to track reaction progress .
  • Solvent effects : Discrepancies in yield may stem from solvent polarity. Compare results across solvents (e.g., DMSO vs. THF) and adjust based on intermediate solubility .
  • Crystallization variability : Polymorphism can alter melting points. Standardize recrystallization solvents (e.g., methanol/water) and cooling rates .

Basic: What in vitro assays are recommended to evaluate its biological activity?

Answer:

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) to quantify IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to determine kinetic solubility for in vivo extrapolation .

Advanced: How does crystal packing influence its stability and bioactivity?

Answer:
X-ray data reveals:

  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine core, while weak C–H⋯π interactions enhance crystal lattice integrity .
  • Conformational rigidity : Planar fluorophenyl groups restrict rotational freedom, potentially improving target binding affinity .
  • Hygroscopicity : Hydroxyl or sulfanyl groups may necessitate anhydrous storage to prevent hydrolysis .

Advanced: What role do substituents play in structure-activity relationships (SAR)?

Answer:

  • 4-Fluorophenyl group : Enhances lipophilicity (LogP ~3.4) and membrane permeability, critical for CNS targets .
  • 3,4-Dimethylphenyl : Steric bulk may reduce off-target interactions; methylation at the 6-position increases metabolic stability .
  • Sulfanylidene moiety : Acts as a hydrogen-bond acceptor, improving affinity for ATP-binding pockets in kinases .

Advanced: How can impurities be identified and quantified during scale-up?

Answer:

  • HPLC-DAD/MS : Detect trace thiourea derivatives or dimerization by-products (retention time shifts).
  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to profile degradation pathways .
  • QbD approach : Design space modeling (e.g., DoE) to correlate impurity levels with reaction parameters (pH, temperature) .

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